Home > Products > Screening Compounds P84796 > PROTAC CDK9 Degrader-1
PROTAC CDK9 Degrader-1 - 2118356-96-8

PROTAC CDK9 Degrader-1

Catalog Number: EVT-263258
CAS Number: 2118356-96-8
Molecular Formula: C33H35N5O7
Molecular Weight: 613.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK9-PROTAC is a cereblon mediated proteasomal degrader of CDK9.

SNS-032

Compound Description: SNS-032 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [] It has shown efficacy in preclinical studies against various cancers. [, ]

Relevance: SNS-032 serves as a crucial building block for many CDK9-PROTAC molecules. It functions as the "warhead" in these molecules, binding directly to CDK9 and enabling its targeted degradation. [, , ]

THAL-SNS-032

Compound Description: THAL-SNS-032 is a heterobifunctional small molecule PROTAC that induces cereblon (CRBN)-mediated proteasomal degradation of CDK9. [] This compound demonstrates selective degradation of CDK9 in HCT116 cells without affecting other CDK family members. []

Relevance: THAL-SNS-032 exemplifies a successful CDK9-PROTAC, directly derived from the CDK9 inhibitor SNS-032. [, , ] This compound highlights the effectiveness of utilizing SNS-032 as a starting point for developing CDK9-targeting PROTACs.

LL-K9-3

Compound Description: LL-K9-3 is a small-molecule degrader that specifically targets the CDK9-cyclin T1 complex. [] This compound induces the degradation of both CDK9 and cyclin T1 simultaneously. []

Relevance: LL-K9-3 demonstrates the feasibility of designing degraders targeting the entire CDK9-cyclin T1 complex, a different approach compared to CDK9-PROTACs like THAL-SNS-032, which focus solely on CDK9 degradation. []

Coumarin Analogs Linked with SNS-032

Compound Description: This series of compounds involves conjugating coumarin analogs to the CDK9 inhibitor SNS-032. [] These conjugates bind to both CDK9 and microtubule-associated protein 1 light chain 3 beta (LC3B), triggering selective autophagic degradation of CDK9/cyclin T1. []

Relevance: These coumarin-based degraders, while utilizing SNS-032 for CDK9 binding, employ a distinct degradation pathway (autophagy) compared to the ubiquitin-proteasome system utilized by CDK9-PROTACs. [] This highlights the versatility of SNS-032 as a starting point for developing various CDK9-targeting degrader molecules.

AZD4573

Compound Description: AZD4573 is a selective CDK9 inhibitor that demonstrates promising anti-cancer activity. []

Relevance: While not a degrader itself, AZD4573, in combination with the BET PROTAC ARV-825, synergistically enhances the degradation of CDK9 and downstream targets like MYC. [] This highlights the potential of combining CDK9-PROTACs with other targeted therapies for synergistic effects.

Source and Classification

The compound is classified under the category of targeted protein degradation agents, specifically as a PROTAC. It operates by harnessing the ubiquitin-proteasome system to induce the degradation of CDK9. The initial synthesis and characterization of PROTAC CDK9 Degrader-1 were reported in 2017, highlighting its ability to selectively target CDK9 while sparing other kinases within the cyclin-dependent kinase family .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC CDK9 Degrader-1 involves several key steps. The process typically begins with the selection of a suitable ligand that can bind to CDK9. This is often combined with a ligand that targets an E3 ubiquitin ligase, such as cereblon, to facilitate the ubiquitination and subsequent degradation of the target protein.

  1. Ligand Selection: A potent inhibitor of CDK9 is chosen as the warhead.
  2. Linker Design: A flexible linker is synthesized to connect the two ligands, optimizing the spatial orientation necessary for effective binding and degradation.
  3. Conjugation: The two components are conjugated to form the final PROTAC molecule.
  4. Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography.

Recent studies have explored variations in linker length and composition to enhance potency and selectivity, demonstrating that these factors significantly influence the degradation efficiency of CDK9 .

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC CDK9 Degrader-1 consists of three main components: a CDK9-binding moiety, an E3 ligase ligand (e.g., thalidomide), and a linker connecting these two elements. This structural configuration allows for the formation of a ternary complex with CDK9 and the E3 ligase, facilitating ubiquitination.

  • Molecular Formula: Specific molecular formulas can vary based on structural modifications but generally include elements such as carbon, hydrogen, nitrogen, and oxygen.
  • Molecular Weight: The molecular weight typically falls within the range suitable for cellular permeability and bioactivity.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of PROTAC CDK9 Degrader-1 is ubiquitination. Upon binding to both CDK9 and an E3 ligase:

  • Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on CDK9.
  • Proteasomal Degradation: Ubiquitinated proteins are recognized by the proteasome, leading to their degradation into smaller peptides.

Experimental data have confirmed that treatment with PROTAC CDK9 Degrader-1 results in significant reductions in CDK9 levels in various cancer cell lines .

Mechanism of Action

Process and Data

The mechanism by which PROTAC CDK9 Degrader-1 exerts its effects involves several sequential steps:

  1. Binding: The compound binds simultaneously to CDK9 and cereblon E3 ligase.
  2. Ubiquitination: This dual binding promotes the ubiquitination of CDK9.
  3. Degradation: The ubiquitinated CDK9 is then targeted for degradation by the proteasome.

Quantitative analyses have demonstrated that PROTAC CDK9 Degrader-1 effectively reduces phosphorylated forms of RNA polymerase II, a substrate for CDK9, indicating successful inhibition of its activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC CDK9 Degrader-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies show it maintains activity over extended periods when stored appropriately.
  • Bioavailability: Optimized for cellular uptake; modifications may enhance permeability across cell membranes.

Data regarding specific melting points or boiling points may vary based on structural modifications but are generally consistent with small organic molecules used in medicinal chemistry .

Applications

Scientific Uses

PROTAC CDK9 Degrader-1 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: As a tool for studying the role of CDK9 in cancer progression, it aids in understanding mechanisms underlying tumor growth and survival.
  • Drug Development: It serves as a prototype for developing other targeted degraders aimed at different proteins implicated in various diseases.
  • Therapeutic Strategies: Ongoing research aims to explore its use in combination therapies, particularly with other agents targeting apoptotic pathways or cell cycle regulation .
Introduction to CDK9 as a Therapeutic Target in Oncology

Role of CDK9 in Transcriptional Regulation and Oncogenesis

Cyclin-dependent kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), governs a critical checkpoint in eukaryotic transcription by phosphorylating the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at serine 2 (Ser2). This phosphorylation event releases RNA Pol II from promoter-proximal pausing, enabling productive transcriptional elongation of protein-coding genes [3]. Structurally, CDK9 features a bilobal kinase domain common to CMGC-family kinases, with ATP binding mediated by a hinge region involving residues Asp104 and Cys106. Its activation requires binding to cyclin T subunits (T1, T2a, T2b), forming heterodimeric complexes that recognize diverse transcriptional regulators [3] [5].

CDK9’s oncogenic significance stems from its role as a master regulator of short-lived survival proteins and oncogenic transcription factors. Key dependencies include:

  • MYC Stabilization: CDK9 phosphorylates MYC at Ser62, preventing proteasomal degradation and amplifying MYC-driven transcriptional programs. Genomic amplifications of MYC in >70% of cancers create CDK9 dependency, as MYC super-enhancers recruit CDK9 to sustain its own expression [2] [6].
  • Anti-apoptotic Proteins: CDK9 maintains high expression of MCL-1, a BCL-2 family protein critical for cancer cell survival. Rapid MCL-1 turnover necessitates continuous CDK9 activity, making hematological malignancies particularly vulnerable to CDK9 inhibition [5] [6].
  • Transcriptional Addiction: Sarcomas (e.g., rhabdomyosarcoma, Ewing sarcoma) exhibit CDK9 overexpression correlating with poor prognosis. CDK9 inhibition suppresses oncogenic transcripts like MDM2 and BCL-2, inducing apoptosis [6].

Table 1: CDK9-Dependent Oncoproteins and Associated Cancers

OncoproteinFunctionCancer Types
MYCTranscription factorLymphoma, breast cancer
MCL-1Anti-apoptotic proteinAML, multiple myeloma
SurvivinMitotic regulatorSarcomas, solid tumors
Cyclin D1Cell cycle promoterBreast, colorectal cancer

Challenges in Developing Selective CDK9 Inhibitors

Traditional occupancy-based CDK9 inhibitors face significant pharmacological hurdles due to structural and functional constraints:

  • Kinase Selectivity Issues: The ATP-binding cleft of CDKs exhibits >90% homology. First-generation inhibitors (e.g., flavopiridol) inhibit CDK9 (IC₅₀: 3 nM) but also target CDK1, CDK2, CDK4, and CDK6 (IC₅₀: 10–100 nM), causing dose-limiting toxicities like neutropenia and thromboembolism [2] [7].
  • On-Target Toxicity: As CDK9 maintains global transcription, systemic inhibition disrupts RNA Pol II activity in normal cells, leading to cytotoxicity in highly transcriptional tissues (e.g., bone marrow, gut epithelium) [2].
  • Acquired Resistance: The L156F mutation in CDK9’s kinase domain (a natural coding SNP) introduces steric hindrance that reduces inhibitor binding. This mutation confers resistance to ATP-competitive inhibitors (e.g., BAY1251152) by altering the ATP-binding pocket geometry [7].

Table 2: Selectivity Profiles of Clinical-Stage CDK9 Inhibitors

CompoundCDK9 IC₅₀ (nM)Off-Target CDKsClinical Status
Flavopiridol3CDK1/2/4/6/7FDA orphan status (AML/CLL)
Atuveciclib13CDK1/2/4/5Phase II (AML)
BAY12511523CDK1/2/7Phase I (solid tumors)
AZD45734CDK2/12/13Phase II (hematologic cancers)

Rationale for Protein Degradation Over Conventional Inhibition

PROteolysis-TArgeting Chimeras (PROTACs) offer a catalytic, event-driven mechanism to overcome limitations of occupancy-based inhibitors. PROTAC CDK9 Degrader-1 exemplifies this strategy through:

  • Ternary Complex Formation: This heterobifunctional molecule employs a CDK9-binding ligand (aminopyrazole-based inhibitor) linked to a cereblon (CRBN) E3 ligase recruiter (thalidomide derivative) via a polyethylene glycol (PEG) spacer. The optimized linker length (e.g., 8–10 atoms) positions CDK9 within ubiquitination proximity of CRBN, enabling polyubiquitination of surface lysines [5] [8].
  • Catalytic Degradation: Unlike inhibitors, PROTACs operate substoichiometrically. In HCT116 cells, PROTAC CDK9 Degrader-1 achieves 65% CDK9 degradation at 20 µM, reducing pSer2-RNA Pol II and MCL-1 levels more potently than inhibitors of equivalent affinity [5].
  • Overcoming Resistance: Degradation removes both catalytic and scaffolding functions of CDK9. The L156F mutation, while disrupting inhibitor binding, does not prevent PROTAC-mediated degradation since surface lysines remain accessible for ubiquitination [7] [10].
  • Kinase-Selective Degradation: Despite using a pan-CDK binder (e.g., AT7519), PROTAC CDK9 Degrader-1 spares other CDKs due to differential lysine positioning. In AML cells, it degrades CDK9 at 0.5 µM without affecting CDK2/4/6 [8].

Table 3: PROTAC vs. Inhibitor Mechanisms Against CDK9

PropertyOccupancy-Based InhibitorsPROTAC Degraders
MechanismReversible bindingCatalytic degradation
SelectivityLow (ATP-site homology)High (lysine positioning)
ResistanceMutations reduce bindingMutation-insensitive
MCL-1 SuppressionTransientSustained
Duration of ActionHoursDays

Properties

CAS Number

2118356-96-8

Product Name

PROTAC CDK9 Degrader-1

IUPAC Name

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide

Molecular Formula

C33H35N5O7

Molecular Weight

613.67

InChI

InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40)

InChI Key

WCEHIDWONYOKOJ-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Solubility

Soluble in DMSO

Synonyms

CDK9PROTAC; CDK9 PROTAC; CDK9-PROTAC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.